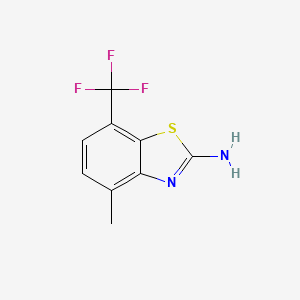

![molecular formula C17H23F3N4O2 B6461225 tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 2548985-70-0](/img/structure/B6461225.png)

tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate” is a complex organic compound. It is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of such compounds involves various steps and techniques. For instance, two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction analysis . For example, one molecule was found to be linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another molecule was L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis

Piperazine and its derivatives serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .科学研究应用

Anticancer Properties

The compound’s unique structure makes it an intriguing candidate for cancer research. Studies have shown that derivatives of pyrimidine, such as this piperazine-carboxylate, exhibit potent anticancer activity. Researchers are investigating its role in inhibiting tumor growth, targeting specific cancer pathways, and enhancing chemotherapy efficacy .

Antimicrobial and Antibacterial Activity

The trifluoromethyl-substituted pyrimidine moiety contributes to its antimicrobial properties. Scientists are exploring its potential as a novel antibacterial agent, especially against drug-resistant strains. The compound’s mechanism of action involves disrupting bacterial cell membranes or essential metabolic pathways .

Anti-Inflammatory and Analgesic Effects

Inflammation plays a crucial role in various diseases. This piperazine-carboxylate may modulate inflammatory responses by interacting with specific receptors or enzymes. Researchers are investigating its potential as an anti-inflammatory drug, possibly alleviating pain and inflammation associated with chronic conditions .

Calcium Channel Antagonism

The compound’s cyclopropyl and trifluoromethyl groups could influence calcium channel activity. Calcium channels are essential for cellular processes, including muscle contraction and neurotransmitter release. Investigating its effects on calcium channels may reveal therapeutic applications, such as managing cardiovascular disorders .

Antihypertensive and Diuretic Properties

Given its structural features, this compound might affect blood pressure regulation. Researchers are studying its impact on vascular tone, sodium-potassium balance, and fluid retention. If successful, it could lead to novel antihypertensive or diuretic drugs .

Neuroprotective Potential

The piperazine-carboxylate scaffold could interact with neuronal receptors or pathways. Scientists are exploring its neuroprotective effects, aiming to develop treatments for neurodegenerative diseases like Alzheimer’s or Parkinson’s .

Radiopharmaceutical Applications

Functionalized piperazine derivatives have been used in radiopharmaceutical research. They serve as starting materials for spiro-compounds, facilitating the introduction of fluorine-18. These compounds play a crucial role in positron emission tomography (PET) imaging .

Peptide Linkage and Drug Delivery

The acetic acid-piperazine core has been utilized for linking biologically active peptides. Researchers are investigating its potential in targeted drug delivery systems. By conjugating this compound with specific peptides, they aim to enhance drug selectivity and efficacy .

作用机制

属性

IUPAC Name |

tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N4O2/c1-16(2,3)26-15(25)24-8-6-23(7-9-24)13-10-12(17(18,19)20)21-14(22-13)11-4-5-11/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGOGBUHCXJVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461144.png)

![4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one](/img/structure/B6461152.png)

![7-(4-methoxyphenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6461164.png)

![2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid](/img/structure/B6461170.png)

![tert-butyl 3-[(2-ethyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6461175.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid](/img/structure/B6461202.png)

![5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridin-3-ol](/img/structure/B6461207.png)

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461212.png)

![1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B6461218.png)

![2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461233.png)

![N-(3,4-dimethylphenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid](/img/structure/B6461255.png)